REACTION_SMILES
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[C:27](=[O:28])([O-:29])[O-:30].[Cl:1][c:2]1[n:3][n:4][c:5]([CH2:12][c:13]2[cH:14][cH:15][n:16][cH:17][cH:18]2)[c:6]2[cH:7][cH:8][cH:9][cH:10][c:11]12.[Cl:33][CH2:34][Cl:35].[K+:31].[K+:32].[NH2:19][CH2:20][c:21]1[cH:22][cH:23][cH:24][cH:25][cH:26]1>>[c:2]1([NH:19][CH2:20][c:21]2[cH:22][cH:23][cH:24][cH:25][cH:26]2)[n:3][n:4][c:5]([CH2:12][c:13]2[cH:14][cH:15][n:16][cH:17][cH:18]2)[c:6]2[cH:7][cH:8][cH:9][cH:10][c:11]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1nnc(Cc2ccncc2)c2ccccc12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
NCc1ccccc1
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Name
|
|
Type
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product
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Smiles
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c1ccc(CNc2nnc(Cc3ccncc3)c3ccccc23)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |